molecular formula C17H22N2O5S2 B2394813 N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 2034616-66-3

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No. B2394813
CAS RN: 2034616-66-3
M. Wt: 398.49
InChI Key: KSSFJKFVTCBUPX-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is structurally related to pyrazole-acetamide derivatives, which have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as revealed through in vitro assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid (ABTS), and ferric reducing antioxidant power (FRAP) tests. The antioxidant properties of these complexes suggest potential applications in mitigating oxidative stress-related biological damage (Chkirate et al., 2019).

Anticancer Drug Synthesis

Structurally similar compounds to N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide have been synthesized and evaluated for their anticancer properties. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and subjected to molecular docking analysis targeting the VEGFr receptor, indicating potential applications in cancer therapy (Sharma et al., 2018).

Reactivity with Aromatic and Heteroaromatic Compounds

The reactivity of 2-thiophene aldehyde, 2-acetylthiophene, 2-thiophene carboxylic acid, and its methyl ester with N-(hydroxymethyl)chloroacetamide has been studied. This reactivity leads to the formation of 4- and 5-(N-chloroacetylamino)methyl derivatives, showcasing the potential for creating a range of aromatic and heteroaromatic compounds for various scientific research applications (Gol'dfarb et al., 1986).

properties

IUPAC Name

N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-3-methylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-12-9-15(19-13(2)21)3-4-17(12)26(22,23)18-10-16(24-7-6-20)14-5-8-25-11-14/h3-5,8-9,11,16,18,20H,6-7,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSFJKFVTCBUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

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